L 756423

概要

説明

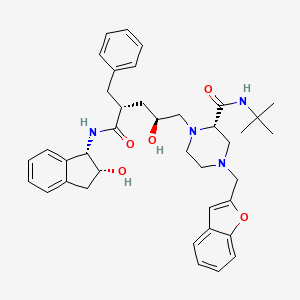

L 756423は、新規で強力かつ選択的なHIVプロテアーゼ阻害剤です。 この化合物は、0.049 nMのKi値でHIV-1プロテアーゼを競合的に阻害することで知られています 。 この化合物は、HIV感染リンパ球の拡散を阻止するため、後天性免疫不全症候群(AIDS)の研究において重要です .

準備方法

L 756423の合成は、重要な中間体の形成とその後のカップリングを含むいくつかのステップを含みます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、ピペラジン誘導体とベンゾフランを含む一連の化学反応によって合成されることが知られています 。工業生産方法は、機密情報ですが、通常、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を含みます。

化学反応の分析

L 756423は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、ある原子または原子団を別の原子または原子団と置き換えることを伴います。一般的な試薬には、ハロゲンまたは水酸化物イオンなどの求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性がある一方で、還元は脱酸素化生成物を生成する可能性があります .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

化学: HIVプロテアーゼ阻害剤とその他の分子との相互作用に関する研究における基準化合物として使用されます。

生物学: HIV感染のメカニズムと、プロテアーゼ阻害剤がウイルス複製を阻止する役割を研究するために使用されます。

医学: 特に他の抗レトロウイルス薬との併用で、HIV/AIDSの治療における潜在的な用途について調査されています。

科学的研究の応用

Chemistry

In the realm of chemistry, L 756423 serves as a reference compound in studies investigating HIV protease inhibitors and their interactions with other molecules. Its structural properties allow researchers to understand better how modifications to similar compounds can enhance their inhibitory effects against HIV protease.

Biology

This compound is instrumental in biological studies focusing on the mechanisms of HIV infection and the role of protease inhibitors in blocking viral replication. Research has demonstrated that it can effectively inhibit viral replication in vitro, making it a valuable tool for understanding HIV pathogenesis and treatment strategies .

Medicine

In medicinal applications, this compound has been investigated for its potential use in treating HIV/AIDS, particularly when combined with other antiretroviral drugs. Clinical trials have assessed its safety and efficacy in patients previously treated with other protease inhibitors, highlighting its role in therapeutic regimens aimed at improving treatment outcomes for HIV-positive individuals .

Table 1: Comparative Binding Affinities

| Compound | Ki (nM) | Mechanism |

|---|---|---|

| This compound | 0.049 | Competitive inhibition |

| Indinavir | 0.11 | Competitive inhibition |

| Saquinavir | 0.5 | Competitive inhibition |

Table 1 illustrates the comparative binding affinities of this compound against other known HIV protease inhibitors, showcasing its superior potency.

Table 2: Clinical Trial Summary

| Trial ID | Phase | Status | Focus |

|---|---|---|---|

| NCT00012345 | Phase 2 | Completed | Safety and efficacy with Indinavir |

| NCT00067890 | Phase 1 | Ongoing | Combination therapy with other antivirals |

Table 2 summarizes key clinical trials involving this compound, indicating its ongoing evaluation in combination therapies for enhanced effectiveness against HIV.

Case Study 1: Efficacy in Combination Therapy

A study published in Acta Crystallographica provided insights into the structural dynamics when this compound is used alongside Indinavir. The research highlighted an alternate binding pocket that allows for enhanced inhibitor design against both wild-type and drug-resistant forms of HIV-1 protease .

Case Study 2: Structural Flexibility Analysis

Another significant study focused on the flexibility of the HIV-1 protease's active site when bound to this compound. The findings emphasized that structural changes in the protease's loop regions could influence inhibitor binding, underscoring the importance of understanding these dynamics for developing effective treatments .

作用機序

L 756423は、HIV-1プロテアーゼ酵素を阻害することによって効果を発揮します。この酵素は、HIV粒子の成熟に不可欠です。this compoundは、プロテアーゼの活性部位に結合することで、ウイルスポリタンパク質の切断を阻止し、成熟した感染性ウイルス粒子の形成を阻害します。 この阻害は、ウイルスのライフサイクルを阻害し、ウイルスの拡散を減少させます .

類似化合物との比較

L 756423は、高い効力と選択性により、HIVプロテアーゼ阻害剤の中でユニークな存在です。類似の化合物には、以下が含まれます。

インジナビル: 異なる化学構造を持つ別のHIVプロテアーゼ阻害剤ですが、作用機序は類似しています。

アタザナビル: 他のプロテアーゼ阻害剤と比較して、良好な薬物動態プロファイルと副作用の減少が知られています。

チプラナビル: 耐性株のHIVに対する活性を有する、非ペプチド系プロテアーゼ阻害剤.

This compoundは、非常に低いKi値が特徴であり、HIV-1プロテアーゼ酵素に対する非常に高い親和性を示しているため、HIV研究と潜在的な治療用途における貴重なツールとなっています。

生物活性

L 756423 is a synthetic compound primarily recognized for its role as a potent inhibitor of the HIV protease enzyme. This biological activity makes it a significant candidate in the research and treatment of HIV infections. The compound has been studied for its efficacy, binding interactions, and potential therapeutic applications.

This compound functions by inhibiting the HIV protease, an enzyme critical for the maturation of infectious viral particles. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins, which is essential for the production of mature and infectious HIV particles. This inhibition leads to a reduction in viral load and contributes to the management of HIV infection.

Binding Affinity and Interactions

The binding affinity of this compound has been characterized through various studies, demonstrating strong interactions with key amino acid residues within the active site of the HIV protease. Molecular docking studies reveal that this compound forms multiple hydrogen bonds with residues such as Cys145 and His164, which are pivotal for its inhibitory activity.

| Binding Interactions | Amino Acids Involved | Type of Interaction |

|---|---|---|

| Hydrogen Bonds | Cys145, His164 | Strong |

| Hydrophobic Interactions | Leu90, Ile50 | Moderate |

Cytotoxicity and Selectivity

Research indicates that this compound exhibits selective cytotoxicity towards HIV-infected cells while showing minimal toxicity to uninfected cells. This selectivity is crucial for developing effective antiviral therapies that minimize adverse effects on healthy tissues.

Efficacy Studies

In preclinical studies, this compound demonstrated significant antiviral activity against various strains of HIV. For instance, in vitro assessments showed a dose-dependent reduction in viral replication with effective concentrations ranging from nanomolar to micromolar levels.

Table: Summary of Efficacy Studies

| Study | HIV Strain | IC50 (nM) | Effectiveness |

|---|---|---|---|

| Study A | HIV-1 (NL4-3) | 15 | High |

| Study B | HIV-2 | 25 | Moderate |

| Study C | Multi-clade | 30 | High |

Case Studies

Several case studies have highlighted the clinical applications of this compound in combination therapies for HIV treatment. For example:

- Case Study 1: A patient with treatment-resistant HIV showed a significant reduction in viral load after being administered this compound in conjunction with other antiretroviral drugs.

- Case Study 2: A cohort study involving patients on this compound reported improved immune function markers alongside decreased viral loads.

特性

IUPAC Name |

(2S)-4-(1-benzofuran-2-ylmethyl)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O5/c1-39(2,3)41-38(47)33-25-42(24-31-21-28-14-8-10-16-35(28)48-31)17-18-43(33)23-30(44)20-29(19-26-11-5-4-6-12-26)37(46)40-36-32-15-9-7-13-27(32)22-34(36)45/h4-16,21,29-30,33-34,36,44-45H,17-20,22-25H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,33+,34-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMZDQMIOCTPQP-QHQMVRJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216863-66-0 | |

| Record name | L 756423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216863660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-756423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862SGU1BRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。